Bremazocine

Catalog No.
S583299
CAS No.
83829-76-9
M.F
C20H29NO2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bremazocine

CAS Number

83829-76-9

Product Name

Bremazocine

IUPAC Name

(9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20?/m1/s1

InChI Key

ZDXGFIXMPOUDFF-DIAVIDTQSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Synonyms

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan, bremazocine, bremazocine hydrochloride, (+-)-isomer, bremazocine hydrochloride, (2R)-isomer, bremazocine, (+-)-isomer, bremazocine, (2S)-isomer

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Isomeric SMILES

CCC12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Description

Bremazocine is a benzazocine.

Bremazocine is a synthetic compound classified as a kappa-opioid receptor agonist, structurally related to pentazocine. It exhibits potent analgesic and diuretic properties, being reported to be three to four times more potent than morphine in analgesic effectiveness while lacking the addictive properties commonly associated with traditional opioids. The chemical formula of bremazocine is C20H29NO2C_{20}H_{29}NO_{2}, with a molar mass of approximately 315.457 g/mol .

That modify its structure and potentially alter its biological activity:

  • Oxidation: This reaction can yield different derivatives, which may exhibit distinct pharmacological properties. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups on the benzomorphan core, affecting the compound's activity. Lithium aluminum hydride and sodium borohydride are typical reducing agents used.
  • Substitution: Substitution reactions, such as halogenation or nitration, introduce new functional groups to the molecule, expanding its chemical diversity.

These reactions are essential for developing analogs of bremazocine with enhanced or modified therapeutic profiles.

Bremazocine's primary biological activity is as an agonist of the kappa-opioid receptor. Its effects include:

  • Analgesia: It provides effective pain relief, being significantly more potent than morphine.
  • Diuresis: The compound induces increased urine production, attributed primarily to central nervous system mechanisms.
  • Lack of Addiction: Unlike traditional opioids, bremazocine does not produce physical or psychological dependence in animal models.
  • Psychotomimetic Effects: It may cause disturbances in perception and body image, which limit its clinical applications .

Additionally, bremazocine has shown potential in reducing self-administration of ethanol and cocaine in non-human primates, suggesting possible applications in addiction therapy .

The synthesis of bremazocine typically involves several key steps:

  • Preparation of the Benzomorphan Core: The synthesis begins with creating the fundamental benzomorphan structure.
  • Functionalization: Various functional groups are introduced through alkylation, acylation, and reduction reactions.
  • Final Conversion: The intermediate compound is converted into bremazocine hydrochloride through a reaction with hydrochloric acid.

Industrial methods often utilize continuous flow chemistry and high-throughput screening techniques to optimize yield and purity .

Bremazocine has several potential applications:

  • Pain Management: Due to its potent analgesic properties, it may be useful in managing acute and chronic pain conditions.
  • Diuretic Therapy: Its ability to promote diuresis could be beneficial in treating conditions requiring fluid management.
  • Addiction Treatment: Research indicates it may help reduce cravings for alcohol and drugs, presenting a novel approach in addiction therapy .

Research on bremazocine has highlighted its interactions with various opioid receptors:

  • It binds with high affinity to mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR).
  • While it exhibits significant activity at KORs, its interactions at MORs suggest potential for both analgesic effects and adverse effects typical of opioid use .

Studies indicate that repeated administration leads to tolerance regarding its analgesic effects while maintaining its unique side effect profile.

Bremazocine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundClassPotency (relative to morphine)Unique Features
PentazocineKappa-opioid agonist1-2 timesMixed agonist-antagonist properties
ButorphanolKappa-opioid agonist5 timesApproved for use in humans; less psychotomimetic
NalbuphineKappa-opioid agonist2-3 timesCeiling effect on respiratory depression
MorphineMu-opioid agonistBaselineHigh potential for addiction and respiratory depression

Uniqueness of Bremazocine

Bremazocine is unique due to its strong kappa-receptor selectivity combined with minimal addictive properties. Unlike morphine and other mu-opioid agonists, it does not produce significant euphoria but may induce dysphoria instead. This distinct profile makes it an interesting candidate for further research in pain management and addiction treatment .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

315.219829168 g/mol

Monoisotopic Mass

315.219829168 g/mol

Heavy Atom Count

23

UNII

ISF76M2DBE
FDR3CJ69GC

Wikipedia

Bremazocine

Dates

Modify: 2023-07-20

Knockout subtraction autoradiography: a novel ex vivo method to detect heteromers finds sparse KOP receptor/DOP receptor heterodimerization in the brain

Ji-Hoon Yoo, Alexis Bailey, Anna Borsodi, Géza Tóth, Audrey Matifas, Brigitte L Kieffer, Ian Kitchen
PMID: 24657279   DOI: 10.1016/j.ejphar.2014.03.007

Abstract

Several methodological approaches suggest that receptor heteromers exist in cell systems, but their presence in physiological tissue is widely contentious. We describe a novel method to determine if heterodimers exist in brain tissue sections using autoradiographic binding comparisons from single and double gene knockout mice, where tissues either have a full receptor complement and can form heterodimers, or are incapable of making heterodimers. We have tested this model, which we have named Knockout Subtraction Autoradiography, to determine if heterodimerisation of the kappa (KOP) and delta opioid (DOP) receptors occurs, as evidence from binding studies in cell systems suggest they are present in the brain. Using labeling of putative KOP receptor/DOP receptor heterodimers with either [(3)H]bremazocine or with [(3)H]naltrindole, two ligands which were used to provide evidence suggesting that these opioid receptor subtypes heterodimerize, we have applied a subtraction equation model based on the principle that receptor gene double knockout of either MOP receptor/KOP receptor (DOP receptor expression only) or MOP receptor/DOP receptor (KOP receptor expression only) produces tissue incapable of making the KOP receptor/DOP receptor heterodimer. We have shown in most brain regions that the labeling fits a simple additive model of monomer labeling, but that in a few brain regions opioid receptor heterodimerization does occur. The data does not support the conclusion that KOP receptor/DOP receptor heterodimerisation is widespread in the central nervous system, but does indicate that this novel methodology can detect heterodimerisation, when ligands with distinct binding affinities for monomer and heterodimer forms exist.


δ-Opioid receptor agonist SNC80 induces central antinociception mediated by Ca2+ -activated Cl- channels

Daniela da Fonseca Pacheco, Cinthia Mara da Fonseca Pacheco, Igor Dimitri Gama Duarte
PMID: 22775211   DOI: 10.1111/j.2042-7158.2012.01472.x

Abstract

The aim of this study was to determine whether Ca(2+)-activated Cl(-) channels (CaCCs) are involved in central antinociception induced by the activation of µ-, δ- and κ-opioid receptors.
The nociceptive threshold for thermal stimulation was measured using the tail-flick test in Swiss mice. The drugs were administered via the intracerebroventricular route. Probabilities values of P < 0.05 were considered to be statistically significant (analysis of variance/Bonferroni test).
The results demonstrate that exposure to the CaCC blocker niflumic acid (2, 4 and 8 µg) partially reverses the central antinociception induced by the δ-opioid receptor agonist SNC80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide; 4 µg). In contrast, niflumic acid did not modify the antinociceptive effect of the µ-opioid receptor agonist [D-Ala(2), N-Me-Phe(4), Gly(5)-ol]-enkephalin (0.5 µg) or κ-opioid receptor agonist bremazocine (4 µg).
These data provide evidence for the involvement of CaCCs in δ-opioid receptor-induced central antinociception resulting from receptor activation by the agonist SNC80. CaCC activation does not appear to be involved when µ- and κ-opioid receptors are activated.


Characterization of opioid-binding sites in zebrafish brain

Verónica González-Núñez, Alejandro Barrallo, John R Traynor, Raquel E Rodríguez
PMID: 16207834   DOI: 10.1124/jpet.105.093492

Abstract

The pharmacological profile of opioid-binding sites in zebrafish brain homogenates has been studied using radiolabeled binding techniques. The nonselective antagonist [(3)H]diprenorphine binds with high affinity (K(D) = 0.27 +/- 0.08 nM and a B(max) = 212 +/- 14.3 fmol/mg protein), displaying two different binding sites with affinities of K(D1) = 0.08 +/- 0.02 nM and K(D2) = 17.8 +/- 9.18 nM. The nonselective agonist [(3)H]bremazocine also binds with high affinity to zebrafish brain membranes but only displays one single binding site with a K(D) = 1.1 +/- 0.09 nM and a B(max) = 705 +/- 19.3 fmol/mg protein. Competition binding assays using [(3)H]diprenorphine and several unlabeled ligands were performed. The synthetic selective agonists for mammalian opioid receptors DPDPE ([DPen(2),D-Pen(5)]-enkephalin), DAMGO ([D-Ala(2),NMe-Phe(4),Gly(5)-ol]-enkephalin), and U69,593 [(5alpha,7alpha,8beta)-(+)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-benzeneacetamide] failed to effectively displace [(3)H]diprenorphine binding, whereas nonselective ligands and the endogenous opioid peptides such as dynorphin A showed good affinities in the nanomolar range, although several of the endogenous peptides only displaced approximately 50% of the specifically bound [(3)H]diprenorphine. Our results provide evidence that, although the selective synthetic compounds for mammalian receptors do not fully recognize the opioid-binding sites in zebrafish brain, the activity of the endogenous zebrafish opioid system might not significantly differ from that displayed by the mammalian opioid system. Hence, the study of zebrafish opioid activity may contribute to an understanding of endogenous opioid systems in higher vertebrates.


Aqueous humor dynamics in monkeys in response to the kappa opioid agonist bremazocine

Carol A Rasmussen, B'Ann True Gabelt, Paul L Kaufman
PMID: 18427613   DOI:

Abstract

To determine the effects of the kappa opioid agonist, bremazocine (BRE), on intraocular pressure (IOP) and aqueous humor dynamics in normotensive cynomolgus monkeys.
IOP, pupil diameter, refraction, aqueous humor flow, and mean arterial pressure (MAP) were measured following unilateral topical application of 1 to 100 microg BRE. IOP and MAP responses to 100 microg BRE were repeated during intravenous infusion of angiotensin II (ATII). IOP and MAP responses to BRE were also measured following pretreatment with the opioid receptor antagonists norbinaltorphimine (nor-BNI) or naloxone. Outflow facility was measured following unilateral intracameral exchange with 0.01 to 100 microg/mL BRE. IOP, aqueous humor flow, pupil, and MAP were measured after unilateral intracameral bolus injection of 1 microg of BRE.
Unilateral topical BRE caused a dose-related reduction in IOP and aqueous humor flow in both eyes and in MAP. Pupil miosis occurred at the 100-microg dose. There was no effect on refraction. IOP and MAP decreases after 100 microg of BRE were eliminated by ATII infusion. Differential IOP effects after 10-microg topical BRE doses were not eliminated by nor-BNI or naloxone. Unilateral intracameral bolus injection of BRE decreased IOP in both eyes but had no effect on MAP or aqueous humor flow. Outflow facility was unchanged after intracameral exchange with BRE.
The IOP response to high doses of BRE in monkeys can be attributed to peripheral or central effects on MAP. The IOP-lowering response to topical BRE is due to aqueous humor flow suppression via non-opioid receptor stimulation. Some components of the IOP response are mediated by unknown mechanisms.


Effects of atypical kappa-opioid receptor agonists on intrathecal morphine-induced itch and analgesia in primates

Mei-Chuan Ko, Stephen M Husbands
PMID: 18842704   DOI: 10.1124/jpet.108.143925

Abstract

Itch/pruritus is the most common side effect associated with spinal administration of morphine given to humans for analgesia. The aim of this study was to investigate the effectiveness of kappa-opioid receptor (KOR) agonists with diverse chemical structures as antipruritics and to elucidate the receptor mechanism underlying the antipruritic effect in monkeys. In particular, previously proposed non-KOR-1 agonists, including nalfurafine [TRK-820, 17-cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alpha-epoxy-6 beta-[N-methyl-trans-3-(3-furyl)acrylamido]morphinan], bremazocine [(+/-)-6-ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropy)-methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol], and GR 89696 [4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylic acid methyl ester] were studied in various behavioral assays for measuring itch/scratching, analgesia, and respiratory depression. Systemic administration of nalfurafine (0.1-1 microg/kg), bremazocine (0.1-1 microg/kg), or GR 89696 (0.01-0.1 microg/kg) dose-dependently attenuated intrathecal morphine (0.03 mg)-induced scratching responses without affecting morphine antinociception. The combination of intrathecal morphine with these KOR agonists did not cause sedation. In addition, pretreatment with effective antiscratching doses of nalfurafine, bremazocine, or GR 89696 did not antagonize systemic morphine-induced antinociception and respiratory depression. The dose-addition analysis revealed that there is no subadditivity for nalfurafine in combination with morphine in the antinociceptive effect. Furthermore, the KOR antagonist study revealed that antiscratching effects of both nalfurafine and a prototypical KOR-1 agonist, U-50488H [trans-(+/-)-3,4-dichloro-N-methyl-N-(2-[1-pyrrolidinyl]-cyclohexyl)-benzeneacetamide], could be blocked completely by a selective KOR antagonist, nor-binaltorphimine (3 mg/kg). These findings suggest that the agonist action on KOR mainly contributes to the effectiveness of these atypical KOR agonists as antipruritics, and there is no evidence for KOR subtypes or mu-opioid antagonist action underlying the effects of these KOR agonists. This mechanism-based study further supports the clinical potential of KOR agonists as antipruritics under the context of spinal opioid analgesia.


A new synthesis of 2,3-di- or 2,3,3-trisubstituted 2,3-dihydro-4-pyridones by reaction of 3-ethoxycyclobutanones and N-p-toluenesulfonyl imines using titanium(IV) chloride: synthesis of (+/-)-bremazocine

Jun-ichi Matsuo, Ryohei Okado, Hiroyuki Ishibashi
PMID: 20568828   DOI: 10.1021/ol1012313

Abstract

N-p-Toluenesulfonyl (Ts) aldimines reacted with 3-ethoxycyclobutanones by catalysis of titanium(IV) chloride to afford 2,3-di- or 2,3,3-trisubstituted N-Ts-2,3-dihydro-4-pyridones. Synthesis of (+/-)-bremazocine was efficiently accomplished by using this method.


The mu-opioid receptor agonist morphine, but not agonists at delta- or kappa-opioid receptors, induces peripheral antinociception mediated by cannabinoid receptors

D da Fonseca Pacheco, A Klein, A de Castro Perez, C M da Fonseca Pacheco, J N de Francischi, I D G Duarte
PMID: 18469844   DOI: 10.1038/bjp.2008.175

Abstract

Although participation of opioids in antinociception induced by cannabinoids has been documented, there is little information regarding the participation of cannabinoids in the antinociceptive mechanisms of opioids. The aim of the present study was to determine whether endocannabinoids could be involved in peripheral antinociception induced by activation of mu-, delta- and kappa-opioid receptors.
Nociceptive thresholds to mechanical stimulation of rat paws treated with intraplantar prostaglandin E2 (PGE2, 2 microg) to induce hyperalgesia were measured 3 h after injection using an algesimetric apparatus. Opioid agonists morphine (200 microg), (+)-4-[(alphaR)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80) (80 microg), bremazocine (50 microg); cannabinoid receptor antagonists N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) (20-80 microg), 6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl(4-methoxyphenyl) methanone (AM630) (12.5-100 microg); and an inhibitor of methyl arachidonyl fluorophosphonate (MAFP) (1-4 microg) were also injected in the paw.
The CB1-selective cannabinoid receptor antagonist AM251 completely reversed the peripheral antinociception induced by morphine in a dose-dependent manner. In contrast, the CB2-selective cannabinoid receptor antagonist AM630 elicited partial antagonism of this effect. In addition, the administration of the fatty acid amide hydrolase inhibitor, MAFP, enhanced the antinociception induced by morphine. The cannabinoid receptor antagonists AM251 and AM630 did not modify the antinociceptive effect of SNC80 or bremazocine. The antagonists alone did not cause any hyperalgesic or antinociceptive effect.
Our results provide evidence for the involvement of endocannabinoids, in the peripheral antinociception induced by the mu-opioid receptor agonist morphine. The release of cannabinoids appears not to be involved in the peripheral antinociceptive effect induced by kappa- and delta-opioid receptor agonists.


Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties

Juanita Dortch-Carnes, David E Potter
PMID: 16007240   DOI: 10.1111/j.1527-3458.2005.tb00270.x

Abstract

Bremazocine is a kappa-opioid receptor agonist with potent analgesic and diuretic activities. As an analgesic it is three- to four-times more potent than morphine, as determined in both hot plate and tail flick tests. Bremazocine and other benzomorphan analogs were synthesized in an effort to produce opiates with greater kappa-opioid receptor selectivity and with minimal morphine-like side effects. Unlike morphine bremazocine is devoid of physical and psychological dependence liability in animal models and produces little or no respiratory depression. While bremazocine does not produce the characteristic euphoria associated with morphine and its abuse, it has been shown to induce dysphoria, a property that limits its clinical usefulness. Similarly to morphine, repeated administration of bremazocine leads to tolerance to its analgesic effect. It has been demonstrated that the marked diuretic effect of bremazocine is mediated primarily by the central nervous system. Because of its psychotomimetic side effects (disturbance in the perception of space and time, abnormal visual experience, disturbance in body image perception, de-personalization, de-realization and loss of self control) bremazocine has limited potential as a clinical analgesic. However, its possible utility for the therapy of alcohol and drug addiction warrants further consideration because of its ability to decrease ethanol and cocaine self-administration in non-human primates. In addition, the ability of bremazocine-like drugs to lower intraocular pressure and to minimize ischemic damage in animal models suggests their possible use in the therapy of glaucoma and cardiovascular disease.


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